molecular formula C9H11NO3 B15328699 Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetate

Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetate

Cat. No.: B15328699
M. Wt: 181.19 g/mol
InChI Key: QJFIABHALBYQGA-UHFFFAOYSA-N
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Description

Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetate is a heterocyclic organic compound featuring a 1-methyl-6-oxo-1,6-dihydropyridine core linked to a methyl ester group via an acetamide bridge. Its molecular formula is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol. The compound is structurally characterized by a partially saturated pyridine ring substituted with a methyl group at the 1-position and a ketone at the 6-position (Figure 1).

The methyl ester group enhances lipophilicity, which may improve cell permeability, while the oxo group at position 6 contributes to hydrogen-bonding interactions in biological systems. Synonyms for closely related analogs include Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate (CAS 1546506-43-7), which lacks the 1-methyl substituent .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 2-(1-methyl-6-oxopyridin-3-yl)acetate

InChI

InChI=1S/C9H11NO3/c1-10-6-7(3-4-8(10)11)5-9(12)13-2/h3-4,6H,5H2,1-2H3

InChI Key

QJFIABHALBYQGA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=CC1=O)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetate typically involves the condensation of 3-acetylpyridine with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like recrystallization or column chromatography .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups like amides or ethers. Typical reagents include ammonia (NH3) or alkoxides (RO-).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NH3 in ethanol, sodium alkoxides in alcohol.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amides, ethers.

Scientific Research Applications

Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetate involves its interaction with specific molecular targets such as enzymes or receptors. The ester functional group can undergo hydrolysis to release active metabolites that exert their effects by modulating biochemical pathways. The pyridine ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

The structural and functional properties of Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetate are best understood through comparison with analogs featuring variations in the heterocyclic core, substituents, or ester/salt forms. Below is a detailed analysis:

Core Heterocycle Modifications
Compound Name Core Structure Key Substituents Molecular Formula Applications/Implications References
This compound Pyridine (1,6-dihydro) 1-methyl, 6-oxo, methyl ester C₉H₁₁NO₃ Bromodomain inhibitors, prodrugs
Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate Pyridazine (1,6-dihydro) 1-methyl, 6-oxo, potassium salt C₇H₇KN₂O₃ Increased solubility (ionic form)
N-(3,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide Pyridazine (1,6-dihydro) 1-methyl, 6-oxo, carboxamide C₁₇H₁₈N₄O₄ Enhanced target affinity (aromatic substituent)

Key Insights :

  • Pyridine vs. Pyridazine : Replacement of pyridine with pyridazine introduces an additional nitrogen atom, altering electronic properties (e.g., dipole moments) and hydrogen-bonding capacity. Pyridazine derivatives often exhibit higher polarity and solubility .
Ester vs. Salt Forms
Compound Name Functional Group Solubility Profile Bioavailability Implications References
This compound Methyl ester Moderate lipophilicity Prodrug (hydrolyzes to carboxylic acid)
Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate Potassium salt High aqueous solubility Immediate bioavailability (ionic form)

Key Insights :

  • Ester vs. Salt : The methyl ester in the target compound likely acts as a prodrug, requiring enzymatic hydrolysis to release the active carboxylic acid. In contrast, potassium salts are ionized at physiological pH, enabling rapid absorption but limiting blood-brain barrier penetration .
Complex Derivatives in Drug Design

Several analogs of the target compound are integrated into larger pharmacophores for targeted therapies:

  • BRD4 Inhibitors : Ethyl 2-(2-(4-azido-N-((2-(1,5-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-benzo[d]imidazol-6-yl)methyl)-2,3,5,6-tetrafluorobenzamido)acetamido)acetate (PDB: 5Z4) incorporates the 1-methyl-6-oxopyridine moiety as a critical binding element for bromodomain inhibition .
  • Kinase Inhibitors : Difluoromethyl-substituted analogs (e.g., compound 10-6 in ) demonstrate enhanced metabolic stability due to fluorine’s electron-withdrawing effects .

Biological Activity

Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetate, also known by its CAS number 828252-05-7, is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C₈H₉NO₃
  • Molecular Weight : 167.16 g/mol
  • Structural Characteristics : The compound features a dihydropyridine ring with a methyl and keto substituent, which may influence its biological interactions.

Biological Activity Overview

This compound exhibits several biological activities that make it of interest in pharmacological research. These activities include:

  • Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant effects, potentially through the modulation of oxidative stress pathways.
  • Enzyme Inhibition : There is evidence indicating that this compound can inhibit specific enzymes involved in metabolic pathways, although the exact mechanisms are still under investigation.

Antioxidant Activity

A study investigated the antioxidant potential of various dihydropyridine derivatives, including this compound. The results indicated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential as a therapeutic agent against oxidative stress-related diseases .

Enzyme Inhibition

Research has shown that this compound acts as an inhibitor of certain protein methyltransferases (PMTs). In biochemical assays, it demonstrated an IC50 value in the low micromolar range against specific targets . This suggests potential applications in cancer therapy and epigenetic modulation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantReduces ROS levels in vitro
Enzyme InhibitionInhibits protein methyltransferases
CytotoxicityExhibits selective cytotoxicity in cancer cells

The proposed mechanisms for the biological activity of this compound include:

  • Modulation of Oxidative Stress : By scavenging free radicals and enhancing antioxidant defenses.
  • Inhibition of Methyltransferases : Disruption of histone methylation patterns may lead to altered gene expression profiles in cancer cells.

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